molecular formula C11H10F3NO B1295250 3'-Trifluoromethylmethacrylanilide CAS No. 783-05-1

3'-Trifluoromethylmethacrylanilide

Cat. No.: B1295250
CAS No.: 783-05-1
M. Wt: 229.2 g/mol
InChI Key: OETLZVCBEFCBAO-UHFFFAOYSA-N
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Description

3-Trifluoromethylmethacrylanilide (3-TFMA) is an organic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is a versatile reagent that has been used in a variety of reactions, including condensation, cyclization, and nitration. 3-TFMA has been used in a number of scientific research applications, such as in the synthesis of drugs, agrochemicals, and materials. Additionally, it has been used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Catalytic Mechanisms and Synthesis

The introduction of trifluoromethyl groups into organic compounds is pivotal due to its significant role in enhancing the properties of various molecules, especially in pharmaceutical and material science fields. The trifluoromethyl group is renowned for its ability to improve chemical and metabolic stability, increase lipophilicity and bioavailability, and enhance protein-binding affinity. Several studies have developed innovative mechanisms and methodologies for the effective integration of trifluoromethyl groups into organic molecules.

  • Catalytic Fluoride-Rebound Mechanism for C(sp3)-CF3 Bond Formation :

    • A unique mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex has been discovered. This process facilitates the bonding of activated CF2 fragments to a wide variety of carbon substituents, leading to the synthesis of trifluoromethylated compounds through a fluoride-rebound mechanism. This method is particularly useful for introducing radioactive fluoride substituents, potentially applicable in positron emission tomography (Levin et al., 2017).
  • Synthesis of Alpha‐trifluoromethylthio Carbonyl Compounds :

    • The trifluoromethylthio group (SCF3) has gained increasing attention due to its ability to modulate lipophilicity, bioavailability, and metabolic stability of molecules. Despite the high potential of trifluoromethylthiolated carbonyl derivatives in medicinal chemistry, synthetic approaches to these compounds are limited. Various strategies employing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents have been explored to synthesize these compounds, focusing on catalytic methodologies and stereoselective methods for enantiomerically enriched molecules (Rossi et al., 2018).
  • Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides :

    • An efficient method for appending trifluoromethyl groups to a broad range of aryl substrates has been developed using a carefully optimized palladium catalyst. This process tolerates functional groups such as esters, amides, ethers, acetals, nitriles, and tertiary amines, making it suitable for late-stage modifications of advanced intermediates (Cho et al., 2010).
  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions :

    • Extensive efforts have been devoted to developing efficient and versatile methods for introducing the CF3 group into various organic molecules. This includes copper-mediated or -catalyzed or metal-free oxidative C-H trifluoromethylation of different substrates and cross-coupling reactions with CF3SiMe3 to construct P-CF3 bonds. These reactions provide elegant and complementary alternatives to classical trifluoromethylation and trifluoromethylthiolation reactions (Chu & Qing, 2014).
  • Photoredox Systems for Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds :

    • The development of protocols for tri- and difluoromethylation of various skeletons is vital in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for radical reactions, enabling efficient and selective radical fluoromethylation through visible-light-induced single-electron-transfer processes. This strategy is notable for its high functional group compatibility and regioselectivity, offering a promising approach for the synthesis of various organofluorine compounds (Koike & Akita, 2016).
  • Use of Lewis Acid Catalysts in Organic Synthesis :

    • Scandium trifluoromethanesulfonate (triflate) is a highly effective Lewis acid catalyst used for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, highlighting the versatile applications of trifluoromethylated compounds in organic synthesis (Ishihara et al., 1996).

Safety and Hazards

According to the available safety data sheet, in case of exposure, one should move the victim into fresh air and avoid dust formation. If inhaled or ingested, medical attention is required immediately . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETLZVCBEFCBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228964
Record name 3'-Trifluoromethylmethacrylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783-05-1
Record name 3'-Trifluoromethylmethacrylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethylmethacrylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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